molecular formula C10H14Cl3N B1425233 [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride CAS No. 1211449-69-2

[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride

Cat. No. B1425233
M. Wt: 254.6 g/mol
InChI Key: QRFXGOZYIWQUEH-UHFFFAOYSA-N
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Description

“[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride” is a chemical compound with the molecular formula C10H14Cl3N . It has a molecular weight of 254.58 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given that similar compounds are often sold in powder form . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Environmental Impact and Biodegradation

Research on chlorophenols, which share structural similarities with the compound of interest, shows moderate toxic effects to mammalian and aquatic life. Their presence in the aquatic environment is of concern due to potential long-term toxicity to fish and other aquatic organisms. These compounds exhibit varying degrees of persistence depending on environmental conditions, with bioaccumulation expected to be low. A significant feature of chlorophenols is their strong organoleptic effect, highlighting the importance of monitoring and mitigating their environmental impact (K. Krijgsheld & A. D. Gen, 1986).

Chemical Warfare Agent Degradation

In the context of chemical warfare agent degradation, compounds similar to the chemical of interest have been investigated for their potential to degrade into environmentally persistent and toxic products. The study emphasizes the need for effective degradation methods that minimize the formation of hazardous by-products (N. Munro et al., 1999).

Agricultural Chemicals and Biodegradation

The use of herbicides based on 2,4-dichlorophenoxyacetic acid, a compound with functional similarities, has raised concerns due to environmental damage. Microbial biodegradation emerges as a key remediation strategy to mitigate pollution and safeguard public health, emphasizing the role of microorganisms in breaking down such compounds (Karen Magnoli et al., 2020).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, which could include amines similar to the query compound, has been effectively achieved using advanced oxidation processes (AOPs). These methods are highlighted for their efficiency in mineralizing resistant compounds, suggesting potential applications for the degradation of a wide range of nitrogen-containing pollutants (Akash P. Bhat & P. Gogate, 2021).

Synthesis and Applications in Organic Chemistry

The Mannich reaction, a fundamental chemical reaction involving amine functionalities, underlines the synthetic importance of compounds like the one . Mannich bases serve as intermediates in the synthesis of various pharmaceuticals and natural products, demonstrating the broad applicability of amine-containing compounds in chemical synthesis and pharmaceutical development (Senthil Kumar Raju et al., 2023).

properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-7(6-13)4-8-5-9(11)2-3-10(8)12;/h2-3,5,7H,4,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFXGOZYIWQUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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